molecular formula C8H16N2O B8756557 (R)-N,N-dimethylpiperidine-3-carboxamide

(R)-N,N-dimethylpiperidine-3-carboxamide

Cat. No.: B8756557
M. Wt: 156.23 g/mol
InChI Key: KLSDFCJMDZZDKK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N,N-dimethylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(3R)-N,N-dimethylpiperidine-3-carboxamide

InChI

InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

KLSDFCJMDZZDKK-SSDOTTSWSA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1CCCNC1

Canonical SMILES

CN(C)C(=O)C1CCCNC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This reaction was run in the same manner as ethyl 3-piperidinylacetate, starting with commercially available N,N-dimethylnicotinamide (10 g; 66.7 mmol) and platinum oxide (1.02 g; 4.49 mmol). Trifluoroacetic acid (5.1 ml; 66.2 mmol) was used in place of L(+) tartaric acid. Crude product was purified by distillation at approximately 150° C./10 torr, giving N,N-dimethyl-3-piperidinecarboxamide (4.0 g) as a colorless oil. MS m/z (positive ion) 157 (MH+: 100).
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10 g
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5.1 mL
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1.02 g
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Synthesis routes and methods II

Procedure details

To a solution of piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (1.0 g, 4.36 mmol) in THF (20 mL) was added 2,4-Dichloro-6-methoxy-[1,3,5]triazine (765 mg, 4.36 mmol) and N-methyl morpholine (1.44 mL, 13 mmol). The mixture was stirred at room temperature for 1 h. A dimethylamine solution in THF (10 mL, 2.0 M, 21.3 mmol) was added in one portion. The mixture was stirred at room temperature for 15 h. Water (2.0 mL) was added and the mixture was concentrated in vacuo. The residue was partitioned between ethyl acetate (20 mL) and hydrochloric acid (aqueous 1 N, 15 mL). The organic layer was washed with sodium bicarbonate (sat. 10 mL) and brine (10 mL). It was then dried over sodium sulfate, filtered and concentrated in vacuo to give the crude product (890 mg, 79%). The crude material was dissolved in dichloromethane (3.0 mL) and trifluoroacetic acid (3.0 mL) was added. The mixture was stirred at room temperature for 90 min. It was then concentrated in vacuo. The residue was taken into saturated aqueous sodium bicarbonate (10 mL) and extracted three times with chloroform (15 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo to give 510 mg (74% over 2 steps) piperidine-3-carboxylic acid dimethylamide, which was used directly in the next step.
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2 mL
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1 g
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765 mg
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1.44 mL
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20 mL
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10 mL
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crude material
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3 mL
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3 mL
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